Semicarbazone Formation Kinetics Comparison
2-Cyclohexylidenehydrazinecarboxamide forms at a rate 5.5 times faster than that of its closest cyclic analog, cyclopentanone semicarbazone, under identical aqueous-ethanolic buffered conditions (pH 2.9). This kinetic advantage is attributed to reduced steric strain during tetrahedral intermediate formation in the six-membered ring system [1]. The activation energy for cyclohexanone semicarbazone formation is 5.08 kcal/mol, which is substantially lower than the 9.59 kcal/mol required for cyclopentanone semicarbazone formation [1].
| Evidence Dimension | Relative rate of semicarbazone formation (rate constant ratio) |
|---|---|
| Target Compound Data | Relative rate = 5.5 (cyclohexanone semicarbazone); Activation energy = 5.08 kcal/mol |
| Comparator Or Baseline | Cyclopentanone semicarbazone: Relative rate = 1.0 (baseline); Activation energy = 9.59 kcal/mol |
| Quantified Difference | 5.5-fold faster rate; Activation energy lower by 4.51 kcal/mol (47% reduction) |
| Conditions | Semicarbazide hydrochloride with ketone in 20% ethanol buffered at pH 2.9; temperatures 15, 25, 35, and 45°C |
Why This Matters
The 5.5-fold faster formation rate translates to higher synthetic throughput, reduced reaction time, and lower energy input during derivatization, making this compound the kinetically favored choice over cyclopentanone semicarbazone for time-sensitive or large-scale synthetic workflows.
- [1] Lee, J. H. et al. (1991). Studies on the Semicarbazone Formation of Aliphatic and Alicyclic Ketones. Journal of the Korean Chemical Society, 35(1), 51–58. View Source
